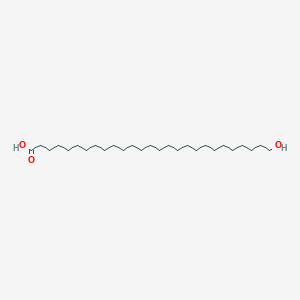
Clausine M
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Clausine M is a natural product found in Clausena excavata with data available.
Applications De Recherche Scientifique
Antiproliferative Activities in Cancer Research
Clausine M, belonging to the carbazole alkaloids, has shown significant potential in cancer research. Studies have revealed that similar compounds, such as Clausine B, exhibit antiproliferative properties against various human cancer cell lines, including hepatic, breast, cervical, and ovarian cancers (Wan Nor I’zzah Wan Mohd Zain et al., 2009). This indicates a potential application of Clausine M in the development of novel cancer therapies.
Synthesis and Application in Biochemistry
Clausine M and related compounds have been synthesized efficiently using methods like visible-light-promoted intramolecular C–H amination in aqueous solutions, demonstrating their potential for applications in biochemistry (L. Yang et al., 2018).
Anti-Plasmodial Activity
Research on Clausena harmandiana, a plant containing Clausine M, shows that its compounds, except for Clausine K, exhibited antiplasmodial activity against Plasmodium falciparum (C. Yenjai et al., 2000). This suggests that Clausine M may have applications in developing treatments for malaria.
Total Synthesis and Pharmaceutical Potential
The total synthesis of Clausine M and its analogues has been accomplished, highlighting its pharmaceutical potential, especially in antitumoral applications (Yasir Abbas et al., 2016).
Inhibition of Cyclin-Dependent Kinase 5 (CDK5)
A study on Clausine Z, closely related to Clausine M, has shown inhibitory activity against CDK5, a protein associated with neuronal growth and development, indicating potential neurological applications (O. Potterat et al., 2005).
Inhibition of Fat Mass and Obesity‐Associated Protein (FTO)
Clausine E, a compound similar to Clausine M, has been identified as an inhibitor of FTO demethylase activity, which is relevant in obesity research (Ying Wang et al., 2019).
Propriétés
Formule moléculaire |
C14H11NO3 |
|---|---|
Poids moléculaire |
241.24 g/mol |
Nom IUPAC |
methyl 7-hydroxy-9H-carbazole-3-carboxylate |
InChI |
InChI=1S/C14H11NO3/c1-18-14(17)8-2-5-12-11(6-8)10-4-3-9(16)7-13(10)15-12/h2-7,15-16H,1H3 |
Clé InChI |
DLSYIZRGLJIEKT-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=CC2=C(C=C1)NC3=C2C=CC(=C3)O |
Synonymes |
clausine M |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5-[(3S,5R,8R,9S,10S,13R,14S)-3,14-dihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pyran-2-one](/img/structure/B1255039.png)
![[(S)-1,3-oxazol-5-yl-[4-[(1S,3R,5R)-1,3,4,5-tetrahydroxyhexyl]-1,3-oxazol-2-yl]methyl] 13-methyltetradecanoate](/img/structure/B1255042.png)
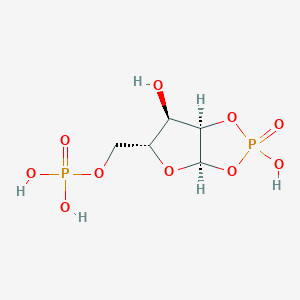

![(2S)-N-[(6S,9R,16S,17S,20R,23S)-7,21-dihydroxy-6,20-dimethyl-2,5,8,15,19,22-hexaoxo-17-propan-2-yl-18-oxa-1,4,7,13,14,21,27-heptazatricyclo[21.4.0.09,14]heptacosan-16-yl]-2-hydroxy-2-[(2R,5R,6R)-2-hydroxy-6-methyl-5-[(2S)-2-methylbutyl]oxan-2-yl]propanamide](/img/structure/B1255047.png)
![(5S)-5-(aminomethyl)-3-[4-[(3-chlorophenyl)methoxy]phenyl]-1,3-oxazolidin-2-one](/img/structure/B1255048.png)

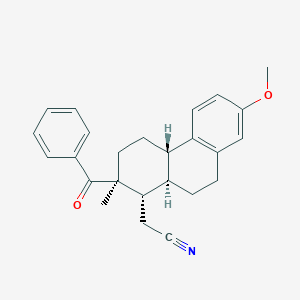

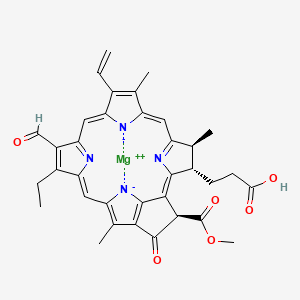
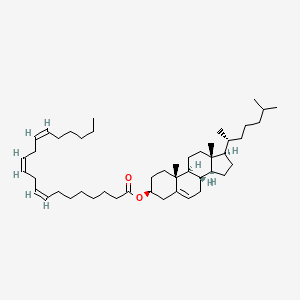
![Apigenin 7-[rhamnosyl-(1->2)-galacturonide]](/img/structure/B1255060.png)
